

Application Notes and Protocols for IMM-01 Administration in Mouse Models

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name:	IMM-01
CAS No.:	218795-74-5
Cat. No.:	B608080

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Introduction

IMM-01 is a novel recombinant SIRP α -Fc fusion protein designed to target the CD47-SIRP α checkpoint, a key pathway utilized by cancer cells to evade the innate immune system. By blocking the "don't eat me" signal provided by CD47 on tumor cells, **IMM-01** enhances macrophage-mediated phagocytosis of malignant cells. Furthermore, its Fc domain can engage activating Fc γ receptors on macrophages, providing an "eat me" signal that further potentiates anti-tumor activity. These application notes provide detailed protocols for the in vivo administration of **IMM-01** in preclinical mouse models of hematological malignancies, including essential methodologies for establishing xenograft models and administering combination therapies.

Data Presentation

The following tables summarize quantitative data from preclinical studies involving **IMM-01** administration in various mouse models.

Table 1: **IMM-01** Monotherapy in Hematological Malignancy Xenograft Models

FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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Table 2: **IMM-01** Combination Therapy in Hematological Malignancy Xenograft Models

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Table 3: Proposed Dosing for Combination with Immune Checkpoint Inhibitors (Based on similar SIRP α -Fc fusion protein studies)



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Experimental Protocols

Formulation of IMM-01 for In Vivo Administration

Objective: To prepare **IMM-01** for injection in a sterile and biocompatible vehicle.

Materials:

- Lyophilized **IMM-01** powder
- Sterile, preservative-free Phosphate Buffered Saline (PBS), pH 7.4
- Sterile, low-protein-binding microcentrifuge tubes
- Sterile, pyrogen-free insulin syringes with appropriate gauge needles (e.g., 27-30G)

Protocol:

- Reconstitute the lyophilized **IMM-01** powder with sterile PBS to the desired stock concentration. The exact volume of PBS will depend on the amount of **IMM-01** provided. Gently swirl the vial to dissolve the powder; do not shake vigorously to avoid protein denaturation.
- Based on the final desired injection volume and the 5 mg/kg dosage, calculate the required concentration of the **IMM-01** solution.

- Perform sterile dilutions of the **IMM-01** stock solution with sterile PBS in low-protein-binding microcentrifuge tubes to achieve the final injection concentration.
- Prepare individual doses in sterile syringes immediately before administration to ensure stability and sterility. Keep the prepared doses on ice if not used immediately.

Establishment of Daudi Xenograft Model

Objective: To establish subcutaneous Daudi tumors in immunocompromised mice.

Materials:

- Daudi (Burkitt's Lymphoma) cell line
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Sterile PBS
- Matrigel® Basement Membrane Matrix
- 6-8 week old female immunocompromised mice (e.g., NOD/SCID)
- Sterile syringes (1 mL) and needles (27G)
- Calipers for tumor measurement

Protocol:

- Culture Daudi cells in complete medium until they reach the logarithmic growth phase.
- Harvest the cells by centrifugation and wash them twice with sterile PBS.
- Resuspend the cell pellet in sterile PBS and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.
- On the day of injection, resuspend the Daudi cells in a 1:1 mixture of sterile PBS and Matrigel® on ice to a final concentration of 1×10^7 cells/mL.

- Inject 100 μL of the cell suspension (containing 1×10^6 Daudi cells) subcutaneously into the right flank of each mouse.[3]
- Monitor the mice regularly for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-200 mm^3). Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.

Establishment of Raji Orthotopic Model

Objective: To establish a disseminated Raji lymphoma model in immunocompromised mice.

Materials:

- Raji (Burkitt's Lymphoma) cell line
- Complete cell culture medium
- Sterile PBS
- 6-8 week old female immunocompromised mice (e.g., NOD/SCID)
- Sterile syringes (1 mL) and needles (27G)

Protocol:

- Culture and prepare Raji cells as described for the Daudi model (Protocol 2, steps 1-3).
- Resuspend the Raji cells in sterile PBS to a final concentration of 5×10^6 cells/mL.
- Inject 200 μL of the cell suspension (containing 1×10^6 Raji cells) intravenously via the tail vein of each mouse.
- Monitor the mice for signs of disease progression, such as weight loss, hind-limb paralysis, or ruffled fur. Treatment should commence based on the study design, often a few days post-inoculation.

Intraperitoneal (i.p.) Administration of IMM-01

Objective: To administer **IMM-01** into the peritoneal cavity of the mouse.

Materials:

- Prepared **IMM-01** solution in a sterile syringe with a 27-30G needle
- 70% ethanol for disinfection

Protocol:

- Gently restrain the mouse by scruffing the neck and back to expose the abdomen.
- Tilt the mouse slightly with its head downwards to allow the abdominal organs to move cranially.
- Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
- Disinfect the injection site with 70% ethanol.
- Insert the needle at a 15-20 degree angle into the peritoneal cavity.
- Gently aspirate to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).
- Slowly inject the **IMM-01** solution.
- Withdraw the needle and return the mouse to its cage. Monitor the mouse for any signs of distress.

Mandatory Visualizations



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Caption: **IMM-01** Signaling Pathway.



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Caption: In Vivo Experimental Workflow.

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